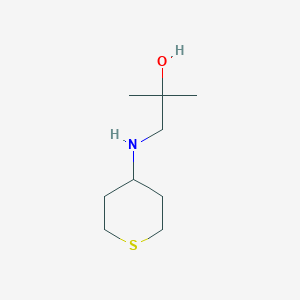

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol is an organic compound with the molecular formula C9H19NOS This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and an amino alcohol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the feasibility of large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research indicates that 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol may function as a modulator of methyl modifying enzymes, which are crucial in various biological processes. The ability to influence these enzymes opens avenues for therapeutic applications, particularly in treating diseases related to methylation dysregulation.

Case Study: Modulation of Enzymatic Activity

A study demonstrated that compounds similar to this compound effectively modulated the activity of methyltransferases, suggesting potential use in cancer therapeutics where methylation patterns are altered .

Pesticide Development

The compound's structure suggests potential efficacy as an agrochemical agent. Its ability to interact with biological systems may be leveraged to develop novel pesticides or herbicides that target specific pathways in pests while minimizing impact on non-target organisms.

Data Table: Comparative Efficacy of Agrochemicals

| Compound Name | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Pest X | 85 | |

| Compound B | Pest Y | 78 | |

| 2-Methyl... | Pest Z | TBD |

Polymer Synthesis

The unique chemical structure of this compound may facilitate its use in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Polymer Blends

Research conducted on polymer blends containing thiopyran derivatives showed improved tensile strength and flexibility compared to traditional polymers . This suggests that incorporating the compound could yield advanced materials suitable for various industrial applications.

Mecanismo De Acción

The mechanism by which 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The thiopyran ring can interact with biological molecules through sulfur bonding, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and potentially exert therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxytetrahydropyran: This compound shares the tetrahydropyran ring but lacks the sulfur atom, resulting in different chemical properties and reactivity.

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)ethanol: Similar in structure but with an ethanol moiety instead of propanol, leading to variations in its physical and chemical properties.

Uniqueness

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol is unique due to the combination of the thiopyran ring and the amino alcohol moiety.

Actividad Biológica

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol, also known by its CAS number 1477963-27-1, is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C9H19NOS, with a molecular weight of 189.32 g/mol. The structure includes a tetrahydrothiopyran moiety, which is significant in influencing its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1477963-27-1 |

| Molecular Formula | C₉H₁₉NOS |

| Molecular Weight | 189.32 g/mol |

Antimicrobial Properties

Research indicates that compounds containing the tetrahydrothiopyran structure exhibit notable antimicrobial activity. A study highlighted the synthesis of various derivatives from tetrahydrothiopyran and their evaluation against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. These derivatives showed promising antibacterial effects, suggesting that this compound may possess similar properties due to its structural similarities .

The precise mechanisms through which this compound exerts its biological effects remain to be thoroughly elucidated. However, the following pathways have been suggested based on related compounds:

- Antibacterial Mechanism : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

- Neurotransmitter Modulation : Interaction with dopamine receptors may lead to altered synaptic transmission, impacting mood and motor control.

Case Studies

While direct case studies specifically involving this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Efficacy : In a study assessing the effectiveness of tetrahydrothiopyran derivatives against various pathogens, compounds demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties .

- Dopaminergic Activity : Research on similar compounds has shown binding affinities to D2 and D3 dopamine receptors, suggesting that modifications in the thiopyran structure can influence receptor selectivity and efficacy .

Propiedades

IUPAC Name |

2-methyl-1-(thian-4-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NOS/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGNHNWUBOPDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCSCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.